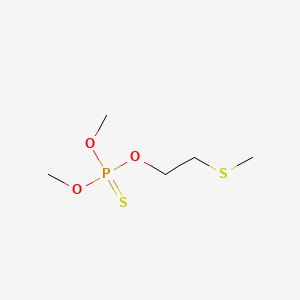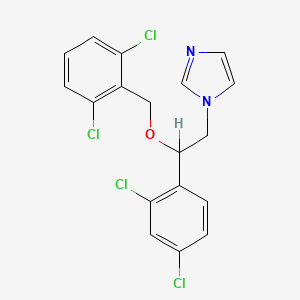
异康唑
描述
异康唑是一种唑类抗真菌药物,主要用于治疗浅表皮肤和阴道感染。它以其对多种真菌(包括皮肤癣菌、酵母菌和霉菌)的广谱活性而闻名。 异康唑在有效性方面经常与克霉唑进行比较 .
科学研究应用
异康唑在科学研究中具有广泛的应用:
化学: 它用于研究抗真菌剂及其机制。
生物学: 异康唑用于研究真菌感染及其治疗。
医学: 它用于开发治疗皮肤真菌病和阴道念珠菌病的药物。
工业: 异康唑用于配制抗真菌霜剂和软膏.
作用机制
异康唑通过抑制麦角甾醇的合成来发挥其抗真菌作用,麦角甾醇是真菌细胞膜的重要组成部分。它靶向羊毛甾醇 14-α-脱甲基酶,该酶参与羊毛甾醇转化为麦角甾醇。 通过抑制该酶,异康唑破坏了真菌细胞膜的完整性,导致细胞死亡 .
生化分析
Biochemical Properties
Isoconazole plays a crucial role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. Isoconazole interacts with the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol . This interaction is critical for its antifungal activity.
Cellular Effects
Isoconazole exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s impact on cellular metabolism includes the inhibition of ergosterol synthesis, which is vital for maintaining cell membrane integrity . This disruption leads to increased membrane permeability and ultimately cell death.
Molecular Mechanism
The molecular mechanism of isoconazole involves its binding to the enzyme lanosterol 14α-demethylase, inhibiting its activity. This inhibition prevents the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . The lack of ergosterol results in increased membrane permeability, leakage of cellular contents, and cell death. Isoconazole’s antifungal activity is primarily due to this disruption of the fungal cell membrane.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoconazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that isoconazole remains effective over extended periods, maintaining its antifungal activity . Prolonged exposure may lead to resistance in some fungal strains.
Dosage Effects in Animal Models
The effects of isoconazole vary with different dosages in animal models. At therapeutic doses, isoconazole effectively treats fungal infections without causing significant adverse effects . At higher doses, toxic effects such as liver damage and allergic reactions have been observed . These findings highlight the importance of determining the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
Isoconazole is metabolized primarily in the liver through phase I and phase II metabolic reactions . The compound undergoes oxidation, reduction, and hydrolysis, followed by conjugation with glucuronic acid or sulfate. These metabolic pathways are essential for the elimination of isoconazole from the body. The enzymes involved in these pathways include cytochrome P450 enzymes, which play a crucial role in the metabolism of many drugs .
Transport and Distribution
Isoconazole is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, influencing its localization and accumulation in specific tissues. Isoconazole’s distribution is critical for its therapeutic efficacy, as it needs to reach the site of infection to exert its antifungal effects.
Subcellular Localization
The subcellular localization of isoconazole is primarily within the fungal cell membrane, where it exerts its antifungal activity . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell. This localization is essential for its function, as it needs to interact with the enzyme lanosterol 14α-demethylase to inhibit ergosterol synthesis.
准备方法
异康唑的制备涉及几个合成步骤:
三氯乙酰苯的催化: 以三氯乙酰苯为原料,使用还原催化剂进行催化,得到1-(2,4-二氯苯基)-2-氯乙醇。
N-烷基化反应: 该中间体与咪唑进行N-烷基化反应,生成1-[2-(2,4-二氯苯基)-2-羟乙基]咪唑。
醚化反应: 然后用2,6-二氯苄基氯醚化该中间体。
酸化反应: 使用硝酸酸化产物,生成异康唑硝酸盐。
重结晶和纯化: 对粗异康唑硝酸盐进行重结晶和纯化,得到最终产品.
化学反应分析
相似化合物的比较
异康唑与其他唑类抗真菌药物类似,例如:
- 克霉唑
- 咪康唑
- 比丰唑
- 酮康唑 使异康唑与众不同的是其广谱活性及其在治疗皮肤癣菌和酵母菌方面的有效性。 此外,异康唑硝酸盐可以与二氟醋酸可的松等皮质类固醇联合使用,以增强其生物利用度和治疗效果 .
属性
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIPASJGOJYODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24168-96-5 (nitrate) | |
| Record name | Isoconazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045447 | |
| Record name | Isoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27523-40-6 | |
| Record name | Isoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27523-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoconazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI7WFR424 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does isoconazole nitrate exert its antifungal activity?
A: Isoconazole nitrate primarily targets the fungal cell membrane by inhibiting the synthesis of ergosterol, a crucial component for membrane integrity. [, , ] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. []
Q2: What is the evidence for isoconazole nitrate's effectiveness against bacterial superinfections in dermatomycoses?
A: Studies have shown that isoconazole nitrate exhibits a broad bacteriostatic and bactericidal action, even against methicillin-resistant Staphylococcus aureus (MRSA). [] This dual antifungal and antibacterial activity makes it particularly beneficial in treating dermatomycoses complicated by bacterial superinfections. [, , , ]
Q3: How does the combination of isoconazole nitrate with a corticosteroid, like diflucortolone valerate, enhance treatment outcomes in inflammatory dermatomycoses?
A: Combining isoconazole nitrate with diflucortolone valerate offers a two-pronged approach. While isoconazole nitrate targets the fungal infection, diflucortolone valerate provides rapid relief from inflammation, erythema, and pruritus often associated with these conditions. [, , , ] This synergistic effect not only improves patient comfort and compliance but also potentially reduces the risk of complications like bacterial superinfection due to scratching. [, , ]
Q4: Are there studies comparing the efficacy of isoconazole nitrate to other antifungal agents?
A: Yes, several studies have compared the efficacy of isoconazole nitrate with other antifungals. One study found isoconazole nitrate 1% cream to be as effective and safe as miconazole nitrate 2% cream in treating tinea pedis and tinea corporis/cruris. [] Another study showed comparable efficacy between isoconazole nitrate and clotrimazole for single-dose treatment of vaginal candidiasis. []
Q5: What is the molecular formula and weight of isoconazole nitrate?
A: The molecular formula of isoconazole nitrate is C18H14Cl4N2O•HNO3, and its molecular weight is 479.14 g/mol. [, ]
Q6: What spectroscopic techniques have been employed to characterize isoconazole nitrate?
A: Researchers have used various spectroscopic methods to analyze isoconazole nitrate, including Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and proton nuclear magnetic resonance spectroscopy (1H NMR). [] These techniques provide valuable information about the compound's functional groups, electronic transitions, and proton environments. []
Q7: How does the structure of isoconazole nitrate contribute to its antifungal activity?
A: The presence of a halogenated aromatic ring and an imidazole ring in the structure of isoconazole nitrate are crucial for its antifungal activity. [, ] The imidazole ring interacts with the heme iron in the active site of fungal cytochrome P450 enzymes, particularly CYP51, leading to the inhibition of ergosterol biosynthesis. []
Q8: What formulation strategies have been explored to enhance the bioavailability of isoconazole nitrate?
A: Researchers have investigated various formulations, including creams, solutions, sprays, and nanoemulsions, to improve the delivery and bioavailability of isoconazole nitrate. [, , ] Nanoemulsions, in particular, hold promise due to their ability to increase drug penetration through the skin barrier, thereby enhancing efficacy. []
Q9: What is known about the pharmacokinetics of isoconazole nitrate after topical application?
A: Studies have shown that isoconazole nitrate, applied topically, achieves high concentrations in the stratum corneum and persists for extended periods, even after treatment cessation. [, ] This persistence contributes to its long-lasting protective effect against reinfection. []
Q10: What is the safety profile of isoconazole nitrate?
A: Isoconazole nitrate is generally well-tolerated, with minimal systemic absorption after topical application. [] Local side effects, such as irritation, itching, or erythema, are infrequent and typically mild. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



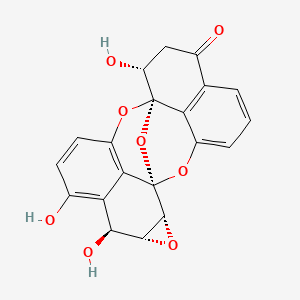

![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)
![24-[2-[Bis[2-(12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl)ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol](/img/structure/B1215795.png)
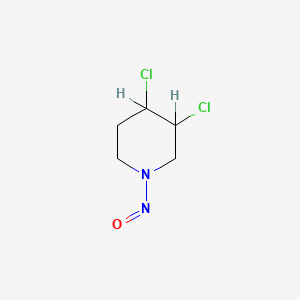
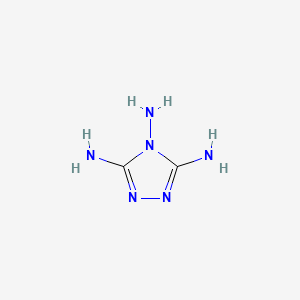
![2-[2-(Diaminomethylidenehydrazinylidene)ethylideneamino]guanidine](/img/structure/B1215798.png)
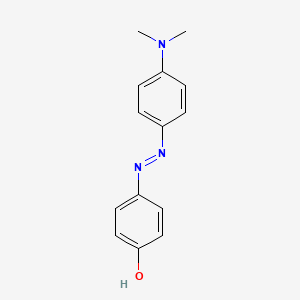
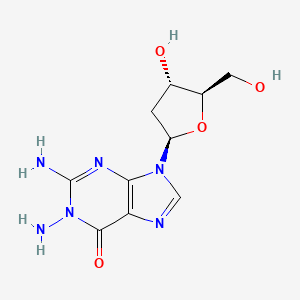
![2-[(2S,3R,4S,6R)-2-HYDROXY-3,4-DIMETHOXY-6-{[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CYCLOHEXYLIDENE]ACETONITRILE](/img/structure/B1215805.png)
